N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
“N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide” is a quinoxaline derivative . Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial purposes . They have diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . They can be synthesized via many different methods of synthetic strategies . For instance, one method involves the cyclocondensation of o-phenylenediamine with glyoxal . Other methods involve the use of different catalyst systems and reaction conditions, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis
The molecular structure of “N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide” is C16H14BrN3O2 . Quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions. These include diazotization reactions, nitration reactions, oxidation reactions, and substitutions reactions . They also undergo reduction, condensation and cyclization reactions .Scientific Research Applications
Oxidative Stress and Metabolism
Quinoxaline derivatives, including N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide, are recognized for their roles in oxidative stress and metabolism. The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides (QdNOs) has been documented, suggesting oxidative stress as a plausible mechanism for QdNO-induced toxicity. This review covers the research progress associated with oxidative stress as a mechanism for QdNO-induced toxicity and metabolism, highlighting the toxic effects of some QdNO members and the involvement of enzymes in their metabolism (Wang et al., 2016).
Medicinal Chemistry and Drug Design
The incorporation of quinoxaline units into drug molecules has been a significant focus due to their broad spectrum of biological activity. Studies have shown that modifying the quinoxaline structure can lead to a wide variety of biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases (Pereira et al., 2015). Additionally, the synthesis and applications of hexaazatriphenylene (HAT) derivatives, including quinoxaline-based systems, demonstrate their utility in organic materials and nanoscience, emphasizing their importance in n-type semiconductors, sensors, and energy storage materials (Segura et al., 2015).
Future Directions
Quinoxaline derivatives have been studied from the year 2002 to 2020 . About 50 papers have been reviewed for the novel quinoxaline compounds, and the potent derivatives have been reported . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
Mechanism of Action
Target of Action
Quinoxaline derivatives, which this compound is a part of, have been known to interact with a wide range of targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Quinoxaline derivatives have been reported to exhibit a range of biological activities, including anti-cancer, anti-proliferative, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Properties
IUPAC Name |
N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O3/c20-11-7-8-13(22-18(24)16-6-3-9-26-16)12(10-11)17-19(25)23-15-5-2-1-4-14(15)21-17/h1-10H,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQQKRMNJUPIBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)Br)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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